
(2R)-2-(Fluoromethyl)azetidine hydrochloride
Übersicht
Beschreibung
“(2R)-2-(Fluoromethyl)azetidine hydrochloride” is a chemical compound with the formula C4H9ClFN. It has a molecular weight of 125.57 g/mol . It is offered by various chemical suppliers for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not available in the search results .Wissenschaftliche Forschungsanwendungen
1. Application in Ion Transport Studies
Azetidine derivatives, specifically Azetidine 2-carboxylic acid (AZ), have been utilized in research to investigate the relationship between protein synthesis and ion transport. AZ, acting as a proline analog, was found to inhibit the release of ions to the xylem of excised barley roots and intact plants. This study highlighted AZ's potential role in influencing ion transport processes without inhibiting protein assembly, though the proteins formed are ineffective as enzymes (Pitman et al., 1977).
2. Development of Antidepressant Agents
Azetidine derivatives have been explored in the development of novel antidepressants. Specifically, modifications to the azetidine ring in isoxazolylpyridine ethers, including the replacement of a hydroxyl group by a fluoromethyl group, have shown to maintain potency and selectivity while exhibiting antidepressant-like properties. This research indicates the therapeutic potential of azetidine derivatives in the field of mental health (Yu et al., 2012).
3. Antibacterial Agent Development
The development of novel antibacterial agents has seen the utilization of azetidine derivatives. For example, a series of antibacterial quinolones and naphthyridones containing 7-azetidinyl substituents showed broad-spectrum activity against various bacteria. The study of these compounds' structure-activity relationships led to the identification of promising candidates for further development in antibacterial therapies (Frigola et al., 1993; Frigola et al., 1995).
4. Cholesterol Absorption Inhibition
Azetidine derivatives have been investigated as cholesterol absorption inhibitors. The synthesis of specific azetidine-based compounds, such as SCH 58235, demonstrated remarkable efficacy in reducing serum cholesterol and liver cholesteryl esters in animal models. This research underscores the potential of azetidine derivatives in treating conditions related to cholesterol and lipid metabolism (Rosenblum et al., 1998).
5. PET Imaging of Nicotinic Receptors
The development of positron emission tomography (PET) imaging ligands has involved azetidine derivatives. Compounds like 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine have been shown to bind selectively to nicotinic acetylcholine receptors, indicating their utility in brain imaging for studies related to nicotinic receptors (Doll et al., 1999).
6. Synthetic Chemistry and Biological Targets
Azetidine derivatives, including fluorinated aziridines, azetidines, and pyrrolidines, are valuable in synthetic chemistry as building blocks for complex structures and in medicinal chemistry-oriented compounds. Their significance extends to catalytic processes and as active parts of drug molecules (Meyer, 2016).
7. Synthesis of Polyhydroxylated Iminosugars
Azetidine iminosugars, synthesized from D-glucose, have been shown to possess significant inhibitory activity against specific enzymes. This research indicates the potential of azetidine derivatives in developing enzyme inhibitors and therapeutic agents (Lawande et al., 2015).
8. Modular Synthesis of Azetidines
Azetidine derivatives are important in medicinal chemistry for their use in the synthesis of pyrrolidines and azetidines found in natural products and pharmaceuticals. New methods for their modular construction have been developed, demonstrating their versatility in chemical synthesis and pharmaceutical applications (Fawcett et al., 2019).
Zukünftige Richtungen
Azetidines, including “(2R)-2-(Fluoromethyl)azetidine hydrochloride”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry. Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .
Eigenschaften
IUPAC Name |
(2R)-2-(fluoromethyl)azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.ClH/c5-3-4-1-2-6-4;/h4,6H,1-3H2;1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQHZWCADAZCLW-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1CF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1638764-65-4 | |
| Record name | Azetidine, 2-(fluoromethyl)-, hydrochloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638764-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



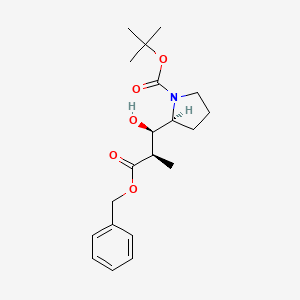
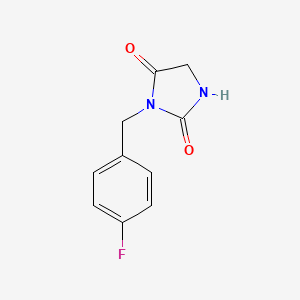

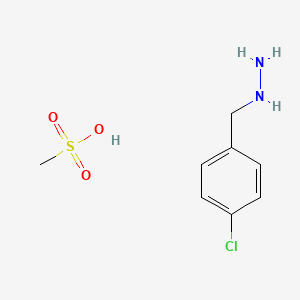
![(1S,3R)-5-Bromo-3-[[(tert-butyldimethylsilyl)oxy]methyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B3108095.png)
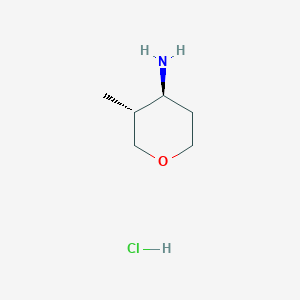
![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B3108120.png)
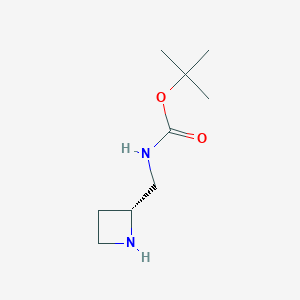
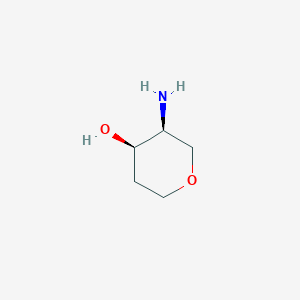
![Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate](/img/structure/B3108132.png)

![6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3108149.png)
![tert-Butyl N-({4-aminobicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B3108163.png)
![Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3108172.png)